molecular formula C27H22N8O6S2 B11485376 3,3'-[1,3-benzodioxole-5,6-diylbis(methanediylsulfanediyl)]bis[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole]

3,3'-[1,3-benzodioxole-5,6-diylbis(methanediylsulfanediyl)]bis[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole]

Cat. No.: B11485376
M. Wt: 618.6 g/mol
InChI Key: IXXJUHJJBNXCFY-UHFFFAOYSA-N
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Description

4-METHYL-3-({[6-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2H-1,3-BENZODIOXOL-5-YL]METHYL}SULFANYL)-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE is a complex organic compound characterized by its multiple functional groups, including triazole rings, nitrophenyl groups, and benzodioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions The process may start with the preparation of the triazole rings through cyclization reactions involving hydrazines and nitriles

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE: Shares the triazole and nitrophenyl groups but lacks the benzodioxole moiety.

    BENZODIOXOLE DERIVATIVES: Compounds with similar benzodioxole structures but different substituents.

Uniqueness

The uniqueness of 4-METHYL-3-({[6-({[4-METHYL-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2H-1,3-BENZODIOXOL-5-YL]METHYL}SULFANYL)-5-(4-NITROPHENYL)-4H-1,2,4-TRIAZOLE lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C27H22N8O6S2

Molecular Weight

618.6 g/mol

IUPAC Name

4-methyl-3-[[6-[[4-methyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-benzodioxol-5-yl]methylsulfanyl]-5-(4-nitrophenyl)-1,2,4-triazole

InChI

InChI=1S/C27H22N8O6S2/c1-32-24(16-3-7-20(8-4-16)34(36)37)28-30-26(32)42-13-18-11-22-23(41-15-40-22)12-19(18)14-43-27-31-29-25(33(27)2)17-5-9-21(10-6-17)35(38)39/h3-12H,13-15H2,1-2H3

InChI Key

IXXJUHJJBNXCFY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC3=C(C=C2CSC4=NN=C(N4C)C5=CC=C(C=C5)[N+](=O)[O-])OCO3)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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